molecular formula C6H14ClNO2 B11782900 trans-4-Methoxytetrahydro-2H-pyran-3-aminehydrochloride

trans-4-Methoxytetrahydro-2H-pyran-3-aminehydrochloride

Cat. No.: B11782900
M. Wt: 167.63 g/mol
InChI Key: JGDOVOWMWSBVCD-GEMLJDPKSA-N
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Description

trans-4-Methoxytetrahydro-2H-pyran-3-amine hydrochloride: is a chemical compound with the molecular formula C6H13NO2·HCl and a molecular weight of 167.64 g/mol . It is a solid substance that is typically stored at room temperature. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Methoxytetrahydro-2H-pyran-3-amine hydrochloride involves several steps. The starting material is typically a tetrahydropyran derivative, which undergoes a series of chemical reactions including methoxylation and amination. The final product is then converted to its hydrochloride salt form to enhance its stability and solubility .

Industrial Production Methods: In an industrial setting, the production of trans-4-Methoxytetrahydro-2H-pyran-3-amine hydrochloride may involve large-scale chemical reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process typically includes the use of catalysts and controlled reaction conditions to optimize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, trans-4-Methoxytetrahydro-2H-pyran-3-amine hydrochloride is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new synthetic methodologies and the study of reaction mechanisms .

Biology: In biological research, this compound is used to study the effects of amine derivatives on various biological systems. It can be used in assays to investigate enzyme activity and receptor binding .

Medicine: In the medical field, trans-4-Methoxytetrahydro-2H-pyran-3-amine hydrochloride is explored for its potential therapeutic properties. It may be used in the development of new drugs targeting specific molecular pathways .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to enhance their properties .

Mechanism of Action

The mechanism of action of trans-4-Methoxytetrahydro-2H-pyran-3-amine hydrochloride involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • trans-4-Methoxytetrahydro-2H-pyran-3-amine
  • 4-Methoxytetrahydro-2H-pyran-3-amine
  • trans-4-Methoxytetrahydro-2H-pyran-3-amine acetate

Comparison: Compared to similar compounds, trans-4-Methoxytetrahydro-2H-pyran-3-amine hydrochloride is unique due to its hydrochloride salt form, which enhances its stability and solubility. This makes it more suitable for certain applications, particularly in biological and medical research .

Properties

Molecular Formula

C6H14ClNO2

Molecular Weight

167.63 g/mol

IUPAC Name

(3S,4S)-4-methoxyoxan-3-amine;hydrochloride

InChI

InChI=1S/C6H13NO2.ClH/c1-8-6-2-3-9-4-5(6)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m0./s1

InChI Key

JGDOVOWMWSBVCD-GEMLJDPKSA-N

Isomeric SMILES

CO[C@H]1CCOC[C@@H]1N.Cl

Canonical SMILES

COC1CCOCC1N.Cl

Origin of Product

United States

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